![molecular formula C5H6IN3 B3318899 2,4-Pyridinediamine, 3-iodo- CAS No. 1033434-91-1](/img/structure/B3318899.png)
2,4-Pyridinediamine, 3-iodo-
Overview
Description
2,4-Pyridinediamine, 3-iodo- is a chemical compound with the chemical formula C5H7N3I. It is a member of the pyridine family of compounds and has two amino groups attached to a pyridine ring with an iodine atom at the 3-position. The molecular formula is C5H6IN3 and the average mass is 235.026 Da .
Molecular Structure Analysis
The molecular structure of 2,4-Pyridinediamine, 3-iodo- is characterized by a pyridine ring with two amino groups and an iodine atom. The average mass is 235.026 Da and the monoisotopic mass is 234.960632 Da .Scientific Research Applications
Biological Applications
Iodopyridine, including 3-iodopyridine, is one of a large variety of commercially accessible, highly halogenated heterocyclic compounds. These compounds are routinely synthesized on an industrial scale for use in biological applications .
Pharmaceuticals
The utilization of pyridine derivatives, such as 3-iodopyridine, as valuable building blocks in the production of multifunctional pyridine derivatives is becoming increasingly important in the fields of life sciences and pharmaceuticals during the discovery phase .
Production of Human NAD±Dependent Inhibitors
2-Iodopyridine, a related compound, is frequently used as a reagent in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
Synthesis of Pyridine Alkaloids
3-Iodopyridine is used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D, and theonelladins D .
Treatment of Urinary Tract Infections
Phenazopyridine, an azo dye used in the treatment of urinary tract infections, has 3-iodopyridine-2,6-diamine as an intermediary in its manufacture .
Pain Treatment
3-Phenylphenazopyridine, an impurity of Phenazopyridine, is manufactured using 3-iodopyridine-2,6-diamine. This compound is utilized for the treatment of pain, particularly in the urinary tract .
Mechanism of Action
Target of Action
It’s structurally similar to amifampridine, or 3,4-diaminopyridine (3,4-dap), which is known to block presynaptic potassium channels . This suggests that 3-iodopyridine-2,4-diamine might have similar targets.
Mode of Action
If we consider its structural similarity to 3,4-dap, it might also act by blocking presynaptic potassium channels, prolonging the action potential, and increasing presynaptic calcium concentrations .
Biochemical Pathways
Based on the known effects of structurally similar compounds, it might influence the pathways related to neurotransmission, particularly those involving potassium channels and calcium dynamics .
Pharmacokinetics
It’s worth noting that the pharmacokinetics and systemic exposure to amifampridine, a structurally similar compound, are affected by genetic differences in n-acetyl-transferase (nat) enzymes .
Result of Action
If it acts similarly to 3,4-dap, it might lead to prolonged action potentials and increased presynaptic calcium concentrations, potentially enhancing neurotransmission .
Safety and Hazards
properties
IUPAC Name |
3-iodopyridine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGLTDWSEKQAJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)I)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Pyridinediamine, 3-iodo- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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